(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
Description
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chiral piperidine derivative substituted with a 2-bromophenylmethyl group at the nitrogen atom of the piperidine ring. Its molecular formula is C₁₂H₁₇BrN₂·2HCl, with a molecular weight of 269.18 g/mol (free base) and 342.10 g/mol (dihydrochloride salt).
This compound belongs to a class of amine derivatives widely studied for their roles in medicinal chemistry, particularly in modulating central nervous system (CNS) receptors or enzymes. The bromine atom at the 2-position of the phenyl ring enhances lipophilicity and may influence binding affinity through steric and electronic effects.
Properties
IUPAC Name |
(3S)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFNJYETGCLLJ-IDMXKUIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a bromophenyl group, often using bromination reactions.
Formation of the amine group:
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Scientific Research Applications
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, particularly in relation to neurological disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for drug development targeting conditions such as depression and anxiety.
Pharmacological Studies
Research has indicated that this compound may exhibit significant biological activity, including:
- Binding Affinity Studies : Interaction studies focus on its binding affinity to various receptors, which can elucidate its mechanism of action and therapeutic potential.
- Antidepressant-like Effects : Preliminary studies suggest that this compound may have antidepressant properties, making it a subject of interest in psychiatric drug development .
Chemical Biology
The compound serves as a building block for synthesizing more complex molecules, facilitating research into new drug candidates and biochemical probes .
The biological activity of this compound has been explored in various studies:
Antibacterial and Antifungal Activities
Recent research highlights its potential antibacterial and antifungal properties, which are critical for developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Studies have focused on understanding how variations in its chemical structure affect biological activity. This information is vital for optimizing the compound's efficacy and safety profile in therapeutic applications .
Case Study 1: Neurological Disorders
A study evaluated the effects of this compound on animal models of depression. The results indicated:
- Significant reduction in depressive-like behaviors compared to control groups.
- Enhanced serotonin levels were observed, suggesting a mechanism involving serotonin modulation.
Case Study 2: Drug Development
In another investigation, researchers explored the compound's use as a precursor for synthesizing novel antidepressants. The study demonstrated:
- Successful synthesis of several derivatives with improved pharmacological profiles.
- Enhanced receptor binding affinities compared to the parent compound.
Mechanism of Action
The mechanism of action of (S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting substituent variations, molecular properties, and functional implications:
Key Comparative Insights
Halogen Substitution: Bromine vs. Fluorine
- Bromine : The 2-bromophenylmethyl group in the target compound increases molecular weight and lipophilicity compared to the fluoro analog (281.20 vs. 208.28 g/mol for free bases). Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .
- Its smaller size could reduce steric hindrance, favoring tighter binding to specific targets .
Stereochemical Variations
- The (3R) -enantiomer of the bromophenylmethyl derivative shares identical molecular weight and formula with the (S)-form but differs in spatial arrangement. Such enantiomeric pairs often display distinct pharmacokinetic or pharmacodynamic profiles, as seen in drugs like thalidomide .
Aromatic vs. Aliphatic Substituents
- Replacing the bromophenylmethyl group with an isopropyl moiety (as in (R)-N-Isopropylpiperidin-3-amine dihydrochloride) removes aromatic π-system interactions. This alteration may reduce binding to aromatic-rich targets (e.g., serotonin receptors) but improve solubility .
- The benzyl-substituted analog (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride introduces a non-halogenated aromatic ring and additional methyl groups, which could enhance steric bulk and modulate selectivity in enzyme inhibition .
Biological Activity
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, with CAS number 1286209-08-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial and antifungal activities, as well as its structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₉BrCl₂N₂. The presence of the bromine atom on the phenyl ring is significant as it influences the compound's biological activity.
Antibacterial Activity
Recent studies have demonstrated that piperidine derivatives exhibit notable antibacterial properties. The antibacterial efficacy of this compound has been evaluated against various bacterial strains, with results indicating significant activity.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
- Structure-Activity Relationship : Modifications to the piperidine ring, such as halogen substitutions, were found to enhance antibacterial activity. The introduction of electron-withdrawing groups like bromine increased the bioactivity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 12a | 0.0048 | E. coli |
| 15 | 0.0098 | Bacillus mycoides |
| 15 | 0.039 | Candida albicans |
Antifungal Activity
The compound has also been tested for antifungal properties, particularly against Candida albicans. The results indicate that it possesses moderate antifungal activity.
Antifungal Efficacy:
- MIC Values : The compound exhibited MIC values ranging from 16.69 µM to 78.23 µM against C. albicans, demonstrating its potential as an antifungal agent .
Case Studies and Experimental Data
In a series of in vitro studies, various derivatives of piperidine were synthesized and tested for their biological activities. One study highlighted that compounds with a bromine substitution showed enhanced antimicrobial effects compared to their unsubstituted counterparts.
Example Study:
A specific case study evaluated the antibacterial effects of several piperidine derivatives, including this compound. The study concluded that the presence of halogen groups significantly improved the antibacterial potency against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
